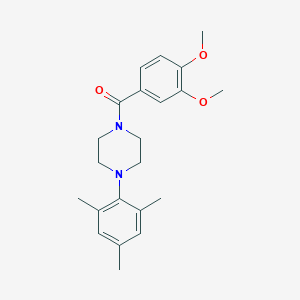
4-Chloro-3-ethoxy-N-pyridin-2-yl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethoxy-N-pyridin-2-yl-benzenesulfonamide, also known as CPB, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry. The compound is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells.
Aplicaciones Científicas De Investigación
4-Chloro-3-ethoxy-N-pyridin-2-yl-benzenesulfonamide has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in hypoxic conditions where CAIX is overexpressed. This compound has also been investigated for its potential use as a radiotracer in PET imaging to detect CAIX expression in tumors.
Mecanismo De Acción
4-Chloro-3-ethoxy-N-pyridin-2-yl-benzenesulfonamide acts as a competitive inhibitor of CAIX, which is involved in regulating pH in cancer cells. CAIX is overexpressed in hypoxic conditions, leading to an acidic environment that promotes tumor growth and metastasis. By inhibiting CAIX, this compound disrupts the pH regulation in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CAIX, with minimal inhibition of other carbonic anhydrase isoforms. The compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to inhibit tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-3-ethoxy-N-pyridin-2-yl-benzenesulfonamide has several advantages for use in lab experiments, including its selectivity for CAIX, its ability to induce apoptosis in cancer cells, and its potential use as a radiotracer in PET imaging. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-Chloro-3-ethoxy-N-pyridin-2-yl-benzenesulfonamide. One area of interest is the development of analogs with improved solubility and selectivity for CAIX. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential use of this compound as a radiotracer in PET imaging.
Métodos De Síntesis
4-Chloro-3-ethoxy-N-pyridin-2-yl-benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitropyridine with sodium ethoxide to form the corresponding ethoxy derivative. The second step involves the reaction of this derivative with benzenesulfonyl chloride in the presence of triethylamine to form the final product, this compound.
Propiedades
Fórmula molecular |
C13H13ClN2O3S |
|---|---|
Peso molecular |
312.77 g/mol |
Nombre IUPAC |
4-chloro-3-ethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-2-19-12-9-10(6-7-11(12)14)20(17,18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16) |
Clave InChI |
LKSCGZXDDMORJN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)









